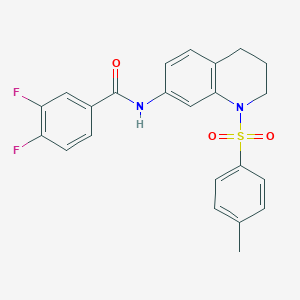

![molecular formula C19H22N2O4S2 B2413922 Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 362501-86-8](/img/structure/B2413922.png)

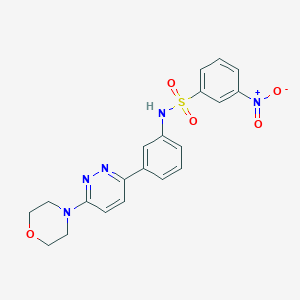

Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Chemical Synthesis : This compound exhibits reactivity forming various derivatives through chemical reactions. For instance, it can react with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazinones and triazine-diones in different solvents (Vetyugova et al., 2018).

Formation of Antimicrobial Agents : It is used in synthesizing thiazoles and their derivatives, which show in vitro antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).

Development of Polyheterocyclic Compounds : In photoinduced oxidative annulation, this compound helps in creating functionalized polyheterocyclic ethanones, useful in various chemical applications (Zhang et al., 2017).

Crystal Structure and Molecular Interaction

X-ray Diffraction Studies : The compound has been subject to X-ray diffraction analysis to understand its crystal structure and molecular interactions, contributing to the field of crystallography (Pietrzak et al., 2018).

Study of Nonhydrogen Bonding Interactions : Investigations have been conducted on the crystal packing of similar ethyl compounds, focusing on N⋯π and O⋯π interactions, which are crucial for understanding molecular assemblies (Zhang et al., 2011).

Pharmaceutical and Biological Applications

Pharmaceutical Compound Analysis : Research on similar ethyl compounds includes characterizing investigational pharmaceutical compounds using various spectroscopic and diffractometric techniques (Vogt et al., 2013).

Inhibitor Development : It has been used in synthesizing compounds that inhibit human protein kinase CK2, showing potential in therapeutic applications (Golub et al., 2011).

Orientations Futures

The potential of compounds with a pyrimidine moiety is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may function through nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, suggesting that this compound may also interact with multiple biochemical pathways .

Pharmacokinetics

Its degree of lipophilicity suggests that it may diffuse easily into cells , potentially affecting its bioavailability.

Result of Action

Compounds with similar structures have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects .

Propriétés

IUPAC Name |

ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c1-4-24-14-8-6-13(7-9-14)21-17(22)16-15(10-11-26-16)20-19(21)27-12(3)18(23)25-5-2/h6-9,12H,4-5,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNATJNPEUUWLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

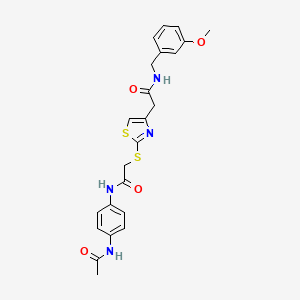

![N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2413844.png)

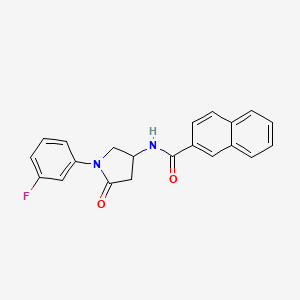

![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)

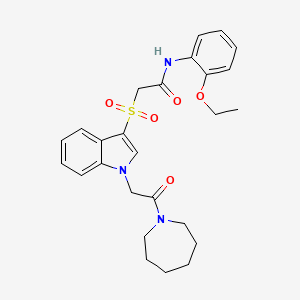

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)

![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)